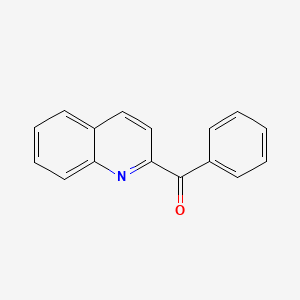
2-ベンゾイルキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoylquinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline itself is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. 2-Benzoylquinoline is characterized by the presence of a benzoyl group attached to the second position of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
科学的研究の応用
2-Benzoylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Derivatives of 2-Benzoylquinoline are explored for their therapeutic potential in treating various diseases, including malaria and tuberculosis.
生化学分析
Biochemical Properties
2-Benzoylquinoline, like other quinolines, exhibits a variety of biochemical properties. It can interact with various enzymes, proteins, and other biomolecules, often through binding interactions. The nature of these interactions can vary, but they often involve the formation of non-covalent bonds, such as hydrogen bonds or van der Waals interactions .
Cellular Effects
The effects of 2-Benzoylquinoline on cells and cellular processes are diverse. It can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism . For example, some quinoline derivatives have been shown to inhibit protein kinases, which play crucial roles in cell signaling .
Molecular Mechanism
The molecular mechanism of 2-Benzoylquinoline involves its interactions with biomolecules at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, quinoline derivatives can undergo reactions with various enzymes, leading to the formation of new compounds .
Dosage Effects in Animal Models
The effects of 2-Benzoylquinoline can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects. Specific information on the dosage effects of 2-Benzoylquinoline in animal models is currently limited .
Metabolic Pathways
2-Benzoylquinoline is likely involved in various metabolic pathways. It can interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels . Specific information on the metabolic pathways involving 2-Benzoylquinoline is currently limited.
Transport and Distribution
2-Benzoylquinoline can be transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and can affect its localization or accumulation . Specific information on the transport and distribution of 2-Benzoylquinoline is currently limited.
Subcellular Localization
The subcellular localization of 2-Benzoylquinoline can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Specific information on the subcellular localization of 2-Benzoylquinoline is currently limited.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. Another method involves the Pfitzinger reaction, where isatin derivatives react with aromatic aldehydes under basic conditions to form quinoline derivatives.
Industrial Production Methods: Industrial production of 2-Benzoylquinoline often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits and reduced reaction times .
化学反応の分析
Types of Reactions: 2-Benzoylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of 2-Benzoylquinoline can yield 2-phenylquinoline using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2-Phenylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
作用機序
The mechanism of action of 2-Benzoylquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death .
類似化合物との比較
Quinoline: The parent compound, which shares the core structure but lacks the benzoyl group.
2-Phenylquinoline: Similar structure but with a phenyl group instead of a benzoyl group.
Quinoline N-oxides: Oxidized derivatives with different reactivity and applications.
Uniqueness: 2-Benzoylquinoline is unique due to the presence of the benzoyl group, which imparts distinct chemical and physical properties. This functional group enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
特性
IUPAC Name |
phenyl(quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBRBIGCROOWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16576-25-3 |
Source


|
| Record name | 2-benzoylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
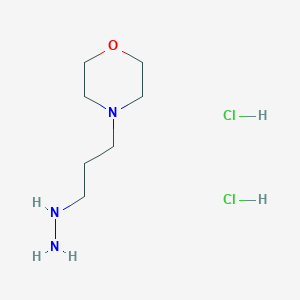

![N'-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2527561.png)
![(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2527565.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate](/img/structure/B2527567.png)

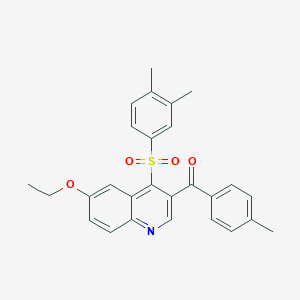
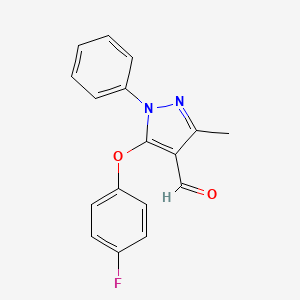
![2-[4-(diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2527573.png)
![1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2527574.png)
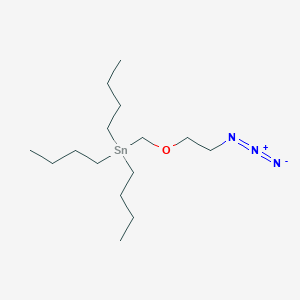
![2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2527578.png)
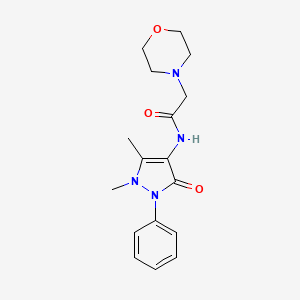
![2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride](/img/structure/B2527581.png)
